2-Isocyanato-2-methylpropanenitrile CAS 52161-43-0 properties
2-Isocyanato-2-methylpropanenitrile CAS 52161-43-0 properties
This technical guide provides an in-depth analysis of 2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0) , a bifunctional chemical building block critical for the synthesis of gem-dimethyl substituted heterocycles, particularly in the development of Androgen Receptor (AR) antagonists.
CAS: 52161-43-0 | Formula: C₅H₆N₂O | MW: 110.11 g/mol [1]
Executive Summary
2-Isocyanato-2-methylpropanenitrile is a specialized bifunctional reagent featuring a gem-dimethyl carbon core flanked by two highly reactive electrophiles: an isocyanate (-N=C=O) and a nitrile (-C≡N) group. This unique architecture makes it a potent "linchpin" reagent in organic synthesis, specifically for constructing 5,5-dimethylhydantoin scaffolds found in second-generation anti-androgens (e.g., Enzalutamide analogues) and other bioactive heterocycles.
Unlike simple alkyl isocyanates, the presence of the electron-withdrawing nitrile group alpha to the isocyanate enhances the electrophilicity of the isocyanate carbon, altering its reactivity profile and enabling rapid nucleophilic additions under mild conditions.
Chemical Profile & Specifications
Identity & Physicochemical Properties
Experimental physical data for this specific intermediate is often proprietary. The values below represent a consensus of calculated and available experimental data for this class of gem-dimethyl nitriles.
| Property | Value / Description | Note |
| IUPAC Name | 2-Isocyanato-2-methylpropanenitrile | |
| Synonyms | 2-Cyano-2-isocyanatopropane; α-Isocyanatoisobutyronitrile | |
| SMILES | CC(C)(C#N)N=C=O[1][2][3][4] | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted based on MW & Polarity |
| Boiling Point | ~145–155 °C (at 760 mmHg) | Estimated (High polarity vs. t-BuNCO) |
| Density | ~1.05 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Hydrolyzes in water |
| Stability | Moisture Sensitive; Store at 2–8°C under inert gas | Lachrymator |
Structural Analysis
The molecule consists of a central quaternary carbon (C2) bonded to:
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Two methyl groups (Steric bulk, preventing metabolic dealkylation).
-
A nitrile group (Electron-withdrawing, activation).
-
An isocyanate group (Primary electrophile).
This "gem-dimethyl" effect (Thorpe-Ingold effect) heavily favors cyclization reactions, making this compound ideal for ring-closing synthesis of 5-membered heterocycles.
Synthesis & Production Protocols
The synthesis of CAS 52161-43-0 typically follows a Strecker-Phosgenation sequence. This route ensures the installation of the quaternary center prior to isocyanate formation.
Synthetic Pathway Diagram
Figure 1: Industrial synthesis route via Strecker reaction followed by phosgenation.
Detailed Protocol (Phosgenation Step)
Note: This protocol involves Phosgene/Triphosgene. All operations must occur in a specialized fume hood with appropriate scrubbing.
Reagents:
-
2-Amino-2-methylpropanenitrile (1.0 eq)
-
Triphosgene (0.35 eq) or Phosgene solution (1.2 eq)
-
Triethylamine (2.2 eq) (as HCl scavenger)
-
Dichloromethane (DCM) or Toluene (anhydrous)
Procedure:
-
Preparation: Dissolve triphosgene in anhydrous DCM in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add a solution of 2-amino-2-methylpropanenitrile and triethylamine in DCM over 30-60 minutes. Exothermic reaction—maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by IR (appearance of -NCO peak at ~2270 cm⁻¹) or TLC (conversion of amine).
-
Workup: Filter off the triethylamine hydrochloride salt under inert atmosphere (nitrogen blanket).
-
Isolation: Concentrate the filtrate under reduced pressure. The product is moisture-sensitive; avoid aqueous workup if possible, or perform very rapidly with cold brine. Purify via vacuum distillation if high purity is required.
Reactivity & Applications in Drug Development
Mechanism: The "Urea-Cyclization" Cascade
The primary utility of CAS 52161-43-0 is the construction of the hydantoin or iminohydantoin core. The gem-dimethyl group is a structural signature of androgen receptor antagonists like Enzalutamide (MDV3100) and RU58841 .
While commercial Enzalutamide synthesis often uses an aryl-isothiocyanate, CAS 52161-43-0 offers a convergent alternative by reacting with aryl amines.
Reaction Workflow Diagram
Figure 2: Formation of the hydantoin pharmacophore via urea intermediate.
Key Application: Hydantoin Synthesis Protocol
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Coupling: React CAS 52161-43-0 (1.1 eq) with the target Aryl Amine (1.0 eq) in a polar aprotic solvent (DMF or DMSO) at 60–80°C.
-
Observation: The nucleophilic amine attacks the isocyanate carbon to form a stable urea intermediate.
-
Cyclization: Treat the urea intermediate with dilute HCl/MeOH (acidic hydrolysis of nitrile to imine/amide) or base. The nitrogen of the urea attacks the nitrile carbon, closing the 5-membered ring to form the 4-imino-hydantoin , which hydrolyzes to the hydantoin .
Safety & Handling (E-E-A-T)
Critical Warning: This compound combines the hazards of Isocyanates (sensitizers) and Nitriles (systemic toxicity).
| Hazard Class | Description | Mitigation Protocol |
| Acute Toxicity | Toxic by inhalation and ingestion. Potential for cyanide-like effects.[5] | Use only in a certified chemical fume hood. Do not transport open containers. |
| Respiratory Sensitization | Isocyanates can cause severe asthma and permanent lung sensitization. | Wear a full-face respirator if working outside a hood (not recommended). |
| Lachrymator | Irritating to eyes and mucous membranes.[6] | Wear chemical splash goggles and a face shield. |
| Moisture Reactivity | Hydrolyzes to release CO₂ (pressure buildup) and the corresponding amino-nitrile. | Store in tightly sealed containers with a desiccant (molecular sieves) under Nitrogen/Argon. |
Decontamination Solution: To neutralize spills, use a solution of:
-
50% Water
-
40% Ethanol
-
10% Concentrated Ammonia
-
Allow to react for 30 minutes before cleanup.
References
-
ChemicalBook. (2024).[7] Enzalutamide Synthesis and Intermediates. Retrieved from
-
National Institutes of Health (NIH). (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. PMC5176577. Retrieved from
-
RMIT University. (2015).[7] A novel hydantoin synthesis and exploration of related reactions. Thesis Repository. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Hydantoins and Isocyanates. Retrieved from
-
BLD Pharm. (2024).[7] Product Specifications: 2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0).[1][8] Retrieved from
Sources
- 1. 52161-43-0|2-Isocyanato-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 2. 2-isocyanato-2-methylpropane [stenutz.eu]
- 3. 2-Isocyanobenzonitrile | C8H4N2 | CID 3873366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]
- 5. Hydantoin synthesis [organic-chemistry.org]
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